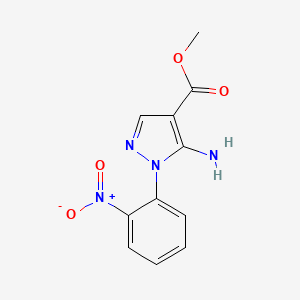

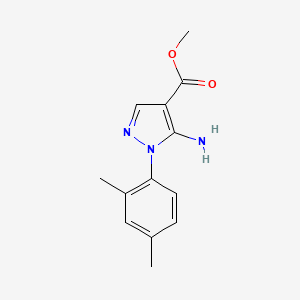

Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

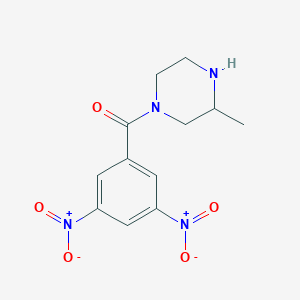

Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate, also known as Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate or M5AP, is a synthetic organic compound that is used in a variety of scientific research applications. M5AP is a relatively new compound, having only been discovered in the early 2000s. Since then, it has become a popular compound for researchers due to its unique properties.

科学的研究の応用

Cancer Treatment: CDK2 Inhibition

“Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate” has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation . CDK2 inhibitors are considered promising for cancer treatment as they can halt the proliferation of tumor cells. Compounds with the pyrazole scaffold have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent efficacy .

Molecular Modeling Investigations

The compound’s structure allows it to be used in molecular modeling studies to understand the interaction between small molecules and CDK2. This can help in the design of more potent inhibitors by identifying key binding interactions and structural requirements for enhanced activity .

Apoptosis Induction

Further research on derivatives of this compound has revealed their ability to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a mechanism that can be exploited to selectively target and kill cancer cells .

Cell Cycle Progression Alteration

Studies have shown that certain derivatives can cause significant alterations in cell cycle progression. By disrupting the normal cycle, these compounds can prevent cancer cells from dividing and proliferating .

Dual Activity Compounds

Some derivatives of “Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate” exhibit dual activity, acting both as cytotoxic agents against cancer cell lines and as CDK2 inhibitors. This dual functionality makes them particularly valuable in therapeutic research .

Biochemical Pathway Studies

The compound can be used in biochemical pathway studies to understand its role and impact on various biological processes. This can lead to the discovery of new therapeutic targets and the development of novel treatment strategies .

Synthesis of Novel Derivatives

The pyrazole scaffold of the compound provides a versatile foundation for the synthesis of novel derivatives. These derivatives can be designed to enhance certain properties, such as solubility, stability, or specificity, for various applications in scientific research .

Comparative Studies with Other CDK Inhibitors

“Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate” can be used in comparative studies with other CDK inhibitors to determine its relative efficacy and safety profile. This can help in positioning the compound within the broader landscape of CDK2-targeting agents .

特性

IUPAC Name |

methyl 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-4-5-11(9(2)6-8)16-12(14)10(7-15-16)13(17)18-3/h4-7H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDINQHVLHWBYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C=N2)C(=O)OC)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6344707.png)

![2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine](/img/structure/B6344714.png)

![1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6344717.png)

![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)

![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)